molecular formula C12H13NO3 B8443290 5-Ethoxycarbonylaminoindan-1-one

5-Ethoxycarbonylaminoindan-1-one

Cat. No. B8443290
M. Wt: 219.24 g/mol
InChI Key: RGDYTGRMVBCYST-UHFFFAOYSA-N
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Patent
US04616013

Procedure details

5-Aminoindan-1-one was dissolved in the minimum of hot pyridine and the solution was cooled to 0° C. Ethyl chloroformate (1.2 mole equivalents) was added dropwise to the cold stirred solution which was then stirred for one hour at room temperature. Evaporation under reduced pressure and trituration of the residue with water afforded 5-ethoxycarbonylaminoindan-1-one, m.p. 181°-2° C. (from ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14]>N1C=CC=CC=1>[CH2:16]([O:15][C:13]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was then stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure and trituration of the residue with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)NC=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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